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Introduction

CGS 19755, also known as Selfotel, emerged from early drug discovery programs as a potent

and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its

development was driven by the growing understanding of the role of excitotoxicity, mediated by

excessive glutamate neurotransmission, in the pathophysiology of a range of central nervous

system (CNS) disorders.[3][4] This technical guide provides an in-depth overview of the

foundational research and discovery of CGS 19755, with a focus on its pharmacological profile,

key preclinical findings, and the experimental methodologies employed in its initial evaluation.

CGS 19755, chemically identified as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a

rigid analog of 2-amino-5-phosphonopentanoate (AP5).[3] Initial investigations revealed its

significant potential as a neuroprotective agent, demonstrating anticonvulsant and anxiolytic

properties in various preclinical models.[1][5] The primary mechanism of action of CGS 19755

is its competitive antagonism at the glutamate binding site of the NMDA receptor.[2][5] Under

conditions of excessive glutamate release, such as during ischemia, this action was

hypothesized to prevent the massive influx of calcium ions (Ca²⁺) into neurons, thereby

mitigating the downstream cascade of neurotoxic events that lead to cell death.[5]

Pharmacological Profile and In Vitro Activity
Early in vitro studies established CGS 19755 as a highly potent and selective antagonist of the

NMDA receptor. Receptor binding assays demonstrated its high affinity for the NMDA receptor,

with an IC50 value of 50 nM for inhibiting the binding of [3H]-3-(2-carboxypiperazin-4-yl)propyl-
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1-phosphonic acid.[6][7] Functional assays, such as the inhibition of NMDA-evoked

acetylcholine release from rat striatal slices, further confirmed its competitive antagonist

activity, yielding a pA2 value of 5.94.[6][7][8] Notably, CGS 19755 displayed high selectivity,

showing no significant interaction with 23 other receptor types, including the quisqualate and

kainate subtypes of glutamate receptors.[6][7]

Quantitative In Vitro Data
Parameter Value

Experimental
Model

Reference

IC50 50 nM

Inhibition of [3H]-CPP

binding to NMDA

receptors

[6][7]

pA2 5.94

Antagonism of NMDA-

evoked

[3H]acetylcholine

release from rat

striatal slices

[6][7][8]

Preclinical In Vivo Efficacy
The promising in vitro profile of CGS 19755 was followed by extensive in vivo testing in various

animal models of neurological disorders. These studies provided evidence for its

neuroprotective, anticonvulsant, and anxiolytic effects.

Neuroprotective Effects in Ischemia Models
In models of global cerebral ischemia in gerbils, CGS 19755 demonstrated a dose-dependent

neuroprotective effect.[3] Intraperitoneal (i.p.) administration of CGS 19755 at doses of 10 and

30 mg/kg significantly reduced ischemia-induced hippocampal damage.[3] The therapeutic

window was also investigated, with neuroprotection observed when the compound was

administered up to 4 hours after the ischemic insult.[3]

Anticonvulsant Activity
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CGS 19755 exhibited robust anticonvulsant properties in several animal models. It effectively

blocked convulsions induced by maximal electroshock (MES) in both rats and mice.[6][7]

Furthermore, it prevented sound-induced seizures in genetically epilepsy-prone DBA/2 mice

and NMDA-induced convulsions in CF1 mice.[9]

Anxiolytic and Other Behavioral Effects
In an experimental model of anxiety in rats, CGS 19755 was found to increase conflict

responding, suggesting anxiolytic-like effects.[9] However, this effect was observed within a

narrow dose range, with higher doses leading to a reduction in overall responding.[9] The

compound also demonstrated potential muscle relaxant effects and, at higher doses, exhibited

some behaviors reminiscent of phencyclidine-type drugs.[9]

Quantitative In Vivo Data
Effect Animal Model

ED50 /
Effective Dose

Route of
Administration

Reference

Anticonvulsant

(MES)
Rat 3.8 mg/kg i.p. [6][7]

Anticonvulsant

(MES)
Mouse 2.0 mg/kg i.p. [6][7]

Anticonvulsant

(NMDA-induced)
Mouse (CF1) ~2 mg/kg i.p. [9]

Anticonvulsant

(Sound-induced)
Mouse (DBA/2) ~2 mg/kg i.p. [9]

Anxiolytic Rat

1.73 mg/kg

(minimum

effective dose)

i.p. [9]

Neuroprotection

(Global

Ischemia)

Gerbil 10 and 30 mg/kg i.p. [3]

Signaling Pathway and Experimental Workflows
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The mechanism of action of CGS 19755 and the workflows of the preclinical experiments can

be visualized through the following diagrams.
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Mechanism of action of CGS 19755 in preventing excitotoxicity.
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Animal Model (e.g., Gerbil)

CGS 19755 Administration (i.p.)
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Animal Model (e.g., Rat, Mouse)

CGS 19755 Administration (i.p.)

Induction of Seizures
(Maximal Electroshock, NMDA, Auditory Stimuli)

Pre-treatment

Observation of Seizure Activity

Data Analysis (e.g., ED50 calculation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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